2-Methyloxan-4-one
Description
Significance of Tetrahydropyran (B127337) Motifs in Complex Molecular Architectures
The tetrahydropyran (THP) ring, formally known as oxane, is a foundational six-membered heterocyclic ether that has garnered significant attention in synthetic organic chemistry. guidechem.comchemicalbook.com This structural motif is not merely a synthetic curiosity but is a prevalent feature in a vast array of biologically active compounds. guidechem.com Its importance is highlighted by its presence in numerous natural products, including marine macrolides with potent anticancer activity such as bryostatin (B1237437) and eribulin. guidechem.comchemicalbook.com The tetrahydropyran ring system is also a core component of pyranose sugars, fundamental building blocks of life.
The prevalence of THP moieties in molecules with significant pharmacological properties, such as marine toxins, pheromones, and cytostatic agents, makes them highly attractive targets for chemical synthesis. guidechem.comchemicalbook.com The unique chemical characteristics conferred by the oxygen atom within the saturated ring influence the molecule's polarity, stability, and reactivity, making it a crucial element in the design of complex molecular structures. chemicalbook.com Consequently, the development of synthetic methodologies to construct and functionalize the tetrahydropyran core remains an active and important area of contemporary chemical research. nih.govorganic-chemistry.org
Research Context of 2-Methyloxan-4-one within Heterocyclic Chemistry
Heterocyclic compounds, particularly those containing oxygen, are of paramount interest in medicinal chemistry due to their ubiquity in therapeutic agents. chemicalbook.comnih.gov Within this domain, this compound, a derivative of the tetrahydropyran ring system, represents a specific target of study. As a heterocyclic ketone, its structure combines the features of the stable oxane ring with the reactive carbonyl group, making it a versatile intermediate for further chemical elaboration. chemicalbook.com
The research context for this compound is primarily situated in the exploration of novel bioactive molecules. Preliminary research has indicated that the compound may possess interesting biological properties; it has been reported to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in various cell types. chemicalbook.com Furthermore, studies in animal models have shown that it can inhibit the production of inflammatory cytokines, suggesting potential anti-inflammatory applications. chemicalbook.com However, it is crucial to note that the therapeutic potential and toxicological profile of this compound in humans are not well-studied and require significant further investigation. chemicalbook.com Its role as a functionalized heterocyclic molecule places it at the intersection of synthetic methodology development and the search for new pharmaceutical leads.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyloxan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-5-4-6(7)2-3-8-5/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOPUXINXNVMKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30438791 | |
| Record name | 2-methyloxan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30438791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1193-20-0 | |
| Record name | 2-methyloxan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30438791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyltetrahydro-4H-pyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Stereoselective Synthesis Methodologies for 2 Methyloxan 4 One and Its Derivatives
Enantioselective Catalytic Methods for Oxane Ring Formation
Enantioselective catalytic methods are crucial for synthesizing chiral molecules, offering high efficiency and atom economy by controlling the formation of specific stereoisomers. These strategies aim to enhance stereochemical purity and minimize the reliance on stoichiometric chiral auxiliaries vulcanchem.com.
Transition-Metal Catalyzed Approaches
Transition-metal catalysis has emerged as a powerful tool for constructing highly functionalized molecules with precise stereochemical control nih.govmdpi.com. The development of novel methodologies in this field is driven by the demand for enantiomerically pure compounds in various industries. Transition metal complexes, often bearing chiral ligands, serve as central components in asymmetric synthesis, influencing both reaction activity and stereochemical outcome nih.govchemshuttle.comnih.gov.
While specific examples of transition-metal catalyzed enantioselective oxane ring formation directly yielding 2-Methyloxan-4-one are not extensively documented, the principles established in broader asymmetric catalysis are highly relevant. These include strategies leveraging attractive noncovalent interactions between the ligand and substrate, or employing chiral co-catalysts that bind achiral anions to generate or activate cationic metal complexes, thereby inducing enantiocontrol nih.gov. For instance, iridium-catalyzed asymmetric hydrogenation has been developed for the selective preparation of chiral hetero- and carbocyclic fragments, which could potentially be adapted for the synthesis of related oxane structures diva-portal.org. The versatility of transition metals, with their diverse accessible oxidation states, makes them promising candidates for future developments in the enantioselective synthesis of this compound mdpi.com.
Organocatalytic Strategies
Organocatalysis, utilizing small organic molecules as catalysts, provides an alternative and complementary approach to transition-metal catalysis for asymmetric synthesis. This field has rapidly expanded, offering robust and environmentally friendly methods for constructing complex target molecules beilstein-journals.org. Organocatalysts can facilitate various transformations, including [4+2] cycloadditions and Michael additions, which are fundamental reactions for forming cyclic structures nih.govrsc.orgnih.gov.
For instance, organocatalytic [4+2] cycloadditions have been reported to achieve highly enantioselective syntheses of complex helicene-like molecules and chiral hemiketals containing chromane (B1220400) frameworks, often with excellent yields and enantiomeric excesses nih.govrsc.org. Similarly, organocatalytic asymmetric annulations have proven to be a key platform for the asymmetric construction of functionalized carbo- and heterocycles, including nitrogen-containing dipoles oaepublish.com. These general organocatalytic strategies, which effectively control stereochemistry in ring-forming reactions, hold significant potential for the enantioselective synthesis of this compound and its derivatives.
Directed Synthetic Routes to this compound Stereoisomers
Directed synthetic routes involve specific reaction pathways designed to control the stereochemical outcome, often relying on the inherent reactivity and structural features of intermediates.
Maitland–Japp Reaction Intermediates in Tetrahydropyran (B127337) Synthesis
The Maitland–Japp reaction is a significant route for accessing tetrahydropyran derivatives, including those related to this compound. This reaction generates 2H-dihydropyran-4-ones as pivotal intermediates nih.govnih.govumich.edu. These dihydropyranones can subsequently undergo reduction or nucleophilic addition to yield various tetrahydropyran derivatives. For example, treatment of 6-substituted-2H-dihydropyran-4-ones with Grignard reagents or organocuprates facilitates the formation of 2,6-trans-substituted tetrahydropyrans nih.gov.
The Maitland-Japp reaction can be extended to a one-pot, multi-component reaction for the synthesis of highly substituted tetrahydropyran-4-ones, demonstrating excellent yields umich.eduacs.org. The diastereoselectivity of this reaction is influenced by factors such as the nature of the Lewis acid and reaction temperature, and it can be extended to achieve high enantiomeric excess (greater than 95%) umich.eduacs.org.
The utility of this method is demonstrated by its application in accessing functionalized tetrahydropyran units found in natural products like lasonolide A nih.govumich.edu. Stereoselective reduction strategies, such as the use of L-Selectride, can further modify these dihydropyran-4-one intermediates, producing 3,6-disubstituted tetrahydropyrans or 3,3,6-trisubstituted derivatives when the enolate is trapped with electrophiles nih.gov.
Table 1: Synthesis of 2,6-trans-Tetrahydropyran-4-ones from Dihydropyran-4-ones via Maitland-Japp Intermediates nih.gov
| Starting Material (R) | Nucleophile | Product (Yield %) | Conditions |
| 2-Furyl | PhLi | 8a (70%) | THF, -78°C to 0°C |
| Phenyl | MeMgBr | 8b (64%) | Et₂O, reflux |
Prins Cyclization in 2-Methyloxan-4-ol Formation
Prins cyclization is an acid-catalyzed reaction involving the addition of aldehydes to alkenes, leading to various products depending on reaction conditions. It is a well-established method for the formation of tetrahydropyran rings cdutcm.edu.cnsynquestlabs.com. Specifically, this reaction is a key strategy for the preparation of 4-hydroxytetrahydropyran derivatives, including 2-methyloxan-4-ol, which can serve as a precursor to this compound vulcanchem.commolport.com.
The "aqueous" Prins cyclization, catalyzed by phosphomolybdic acid (PMA), offers a diastereoselective and environmentally friendly route to 4-hydroxytetrahydropyran derivatives. This method allows for the reaction of homoallylic alcohols with aldehydes in water at room temperature, providing tetrahydropyran-4-ol derivatives in high yields with all-cis-selectivity molport.com. The reaction proceeds via an (E)-oxocarbenium ion intermediate, which is stabilized in a chair-like transition state, directing the cis-selective nucleophilic attack by water molport.com.
Table 2: Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives via Aqueous Prins Cyclization molport.com
| Substrate Type | Catalyst | Solvent | Temperature | Selectivity | Yield (%) |
| Homoallylic alcohols + Aldehydes | Phosphomolybdic acid | Water | Room Temp. | All-cis | 80-92 |
Biosynthetic Pathways and Polyketide Synthase (PKS) Relevance
Polyketides represent a vast class of natural products with diverse biological activities, and their biosynthesis is primarily orchestrated by polyketide synthases (PKSs) nih.gov. These multi-domain enzymes or enzyme complexes assemble polyketide chains through sequential condensation reactions, akin to fatty acid biosynthesis nih.gov. Many polyketides feature cyclic ether structures, including tetrahydropyranone motifs, making PKS pathways highly relevant to the natural occurrence and potential biosynthesis of compounds like this compound nih.govumich.eduacs.orgbeilstein-journals.org.
PKSs are classified into types I, II, and III, each with distinct architectures and mechanisms for chain elongation and cyclization nih.gov. Type I PKSs are large modular proteins where catalytic domains are covalently linked, while Type II PKSs involve dissociable monofunctional enzymes nih.gov. The biosynthesis of spirotetronates, for example, proceeds through Type I PKS pathways, involving the condensation of acetic acid units and subsequent intramolecular Diels-Alder reactions to form complex cyclic structures, including tetrahydropyranone rings nih.govacs.org.
The ability of PKSs to construct complex carbon skeletons with precise stereochemical control, often incorporating oxygen atoms into cyclic structures, suggests that analogous or related biosynthetic machinery could be responsible for the natural production of this compound or its direct precursors. Research into PKS pathways continues to reveal novel mechanisms and structural diversity, providing insights into how such cyclic compounds are assembled in nature nih.govmdpi.comdiva-portal.orgacs.orgnih.govcdutcm.edu.cn.
Chemical Reactivity and Mechanistic Investigations of 2 Methyloxan 4 One
Functional Group Interconversions on the Oxane Scaffold
Functional group interconversion (FGI) is a fundamental concept in organic synthesis, enabling the transformation of one functional group into another within a molecule to achieve desired structural modifications masterorganicchemistry.compsu.edu. These transformations often involve oxidation, reduction, or substitution reactions masterorganicchemistry.compsu.edu.
Formation of 2-Methyloxan-4-one via Oxidation: this compound can be synthesized through the oxidation of its corresponding secondary alcohol, 2-Methyloxan-4-ol (2-methyltetrahydro-2H-pyran-4-ol) chemicalbook.comsavemyexams.com. This is a common method for preparing ketones from secondary alcohols savemyexams.com. A well-known reagent for this transformation is Jones reagent (a solution of chromium(VI) oxide in sulfuric acid), which has been successfully employed for the oxidation of 2-methyltetrahydro-2H-pyran-4-ol to this compound under controlled conditions chemicalbook.com.
Transformation of this compound via Oxidation (Further Reactions): While ketones are generally more resistant to oxidation than aldehydes, they can undergo further oxidation under vigorous conditions, often leading to carbon-carbon bond cleavage savemyexams.com. However, the primary transformation from this compound, in the context of functional group interconversion, typically involves reduction rather than further oxidation of the carbonyl group itself.
Transformation of this compound via Reduction: Conversely, this compound can be readily reduced back to 2-Methyloxan-4-ol, a secondary alcohol savemyexams.com. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can achieve this transformation by delivering hydride ions to the carbonyl carbon savemyexams.com.
Reduction Reactions to Tetrahydropyranols
This compound, being a ketone, readily undergoes reduction to form the corresponding secondary alcohol, 2-methyltetrahydropyran-4-ol. Common reducing agents employed for this transformation include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄). For instance, the reduction of 3-methyldihydro-2H-pyran-4(3H)-one (a related pyranone) to its corresponding tetrahydropyranol derivative has been successfully achieved using NaBH₄, which selectively reduces the ketone functionality to a secondary alcohol. This reaction provides a crucial pathway for accessing tetrahydropyranols from their ketone precursors.
Substitution Reactions Involving the Hydroxyl Group of Tetrahydropyranols
Once this compound is reduced to 2-methyltetrahydropyran-4-ol, the newly formed hydroxyl group becomes a site for further chemical transformations, particularly nucleophilic substitution reactions. Tetrahydropyranols, such as 2-methyltetrahydro-pyran-4-ol, can participate in reactions where the hydroxyl group is replaced by other functional groups. Reagents commonly used to facilitate these substitution reactions include thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), which can convert the hydroxyl group into a good leaving group (e.g., a halide), enabling subsequent nucleophilic attack.
Hydrolysis Reactions of Amide Derivatives Containing the 2-Methyloxan Core
Amides are known for their relative stability due to resonance stabilization, making their hydrolysis typically challenging and requiring harsh conditions. General methods for amide hydrolysis involve heating the amide with strong aqueous acid or strong aqueous base for extended periods. khanacademy.orgmasterorganicchemistry.comchemguide.co.uk
Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This process ultimately leads to the formation of a carboxylic acid and an ammonium (B1175870) salt. masterorganicchemistry.comsavemyexams.com
Under alkaline conditions, hydroxide (B78521) ions act as nucleophiles, attacking the carbonyl carbon. This pathway typically yields a carboxylate ion and an amine or ammonia. chemguide.co.uksavemyexams.com
While the general principles and mechanisms for amide hydrolysis are well-established, specific detailed research findings or data tables pertaining to the hydrolysis of amide derivatives explicitly containing the 2-Methyloxan core were not identified in the provided search results. However, it can be inferred that such compounds, if synthesized, would likely follow similar hydrolysis pathways under comparable conditions.
Esterification Reactions at Hydroxyl Functionalities
Esterification reactions involving hydroxyl functionalities are fundamental transformations in organic chemistry. For this compound, esterification would typically occur at the hydroxyl group of its reduced form, 2-methyltetrahydropyran-4-ol. The hydroxyl group of tetrahydropyranols allows for the formation of esters through reactions with carboxylic acids or their derivatives. smolecule.com
Research indicates that the preparation of tetrahydropyranyl esters, including those derived from 2-substituted 4-hydroxy-4-methyltetrahydropyrans (which are structurally related to 2-methyltetrahydropyran-4-ol), can be achieved efficiently. google.com These reactions often involve the acylation of the hydroxyl group by reacting the alcohol with carboxylic anhydrides under acidic conditions. google.com The use of ketenes has also been reported as a simple method to produce tetrahydropyranyl esters with high yields and purity. google.com
Table 3: Common Reagents for Esterification of Tetrahydropyranols
| Reagent Type | Example Reagents | Conditions (General) |
| Carboxylic Acids | Acetic acid, Benzoic acid | Acid catalyst, Heat |
| Carboxylic Anhydrides | Acetic anhydride | Acid catalyst |
| Ketenes | Ketene (CH₂=C=O) | Mild conditions |
Conformational Analysis and Advanced Spectroscopic Characterization
Three-Dimensional Conformation and Ring Dynamics of 2-Methyloxan-4-one Derivatives
The conformational analysis of this compound and its derivatives is crucial for understanding their reactivity and biological activity. The preferred conformation of six-membered rings, including oxanes, is typically the chair conformation, which minimizes steric and torsional strain. pearson.comwikipedia.org
For monosubstituted cyclohexanes, the most energetically favorable conformation is the chair form with the non-hydrogen substituent in the equatorial position, due to the reduction of 1,3-diaxial interactions. wikipedia.orgchemistrysteps.com Similarly, in this compound, the methyl group at the 2-position will exhibit a preference for the equatorial orientation to minimize steric clashes with axial hydrogens or other groups on the ring. chemistrysteps.comyoutube.com The ring flip process interconverts axial and equatorial positions, and the equilibrium typically shifts towards the more stable conformer where larger substituents occupy equatorial positions. chemistrysteps.comlibretexts.org
Steric effects play a significant role in determining the conformational stability of this compound derivatives. The methyl group at C2 induces steric effects that stabilize specific ring conformations. vulcanchem.com For instance, in related oxan-4-ols, a crowded alcohol (axial) may undergo faster oxidation compared to its uncrowded (equatorial) counterpart, suggesting that steric strain can influence reactivity. psu.edu The presence of bulky groups can lead to steric hindrance, potentially counteracting other effects and influencing reaction rates. psu.edu Computational models, such as Density Functional Theory (DFT) calculations, are often employed to support the energetic favorability of specific configurations by evaluating steric compatibility. vulcanchem.commdpi.com
Table 1: Illustrative Conformational Preferences and Energy Differences (General Principles)
| Substituent Position | Preferred Orientation | Reason for Preference | Approximate Energy Difference (kJ/mol) |
| Methyl at C2 | Equatorial | Minimizes 1,3-diaxial interactions | ~7.28 (based on methylcyclohexane) chemistrysteps.com |
| Hydroxyl at C4 | Varies (axial/equatorial) | Influenced by hydrogen bonding and other substituents researchgate.net | Variable |
Note: The energy difference for this compound specifically would require dedicated computational studies, but the principle of equatorial preference for the methyl group is generally applicable based on analogous systems like methylcyclohexane.
Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation of Stereochemistry
NMR spectroscopy is a powerful tool for determining the stereochemistry and conformation of organic molecules, including this compound. vulcanchem.comwikipedia.org Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy provide valuable insights.
Chemical Shifts (δ): The chemical shifts of protons and carbons are highly sensitive to their electronic environment and spatial orientation. For instance, protons near electronegative atoms or double bonds tend to be deshielded, appearing at higher chemical shifts (downfield). oregonstate.edulibretexts.org The position of the methyl group (axial vs. equatorial) can lead to distinct chemical shifts for neighboring protons due to anisotropic effects and through-space interactions.
Coupling Constants (J): Vicinal coupling constants (³J) between protons on adjacent carbons provide crucial information about dihedral angles, which are indicative of conformational preferences. For six-membered rings, large coupling constants (e.g., ~8-12 Hz) are typically observed for anti-periplanar protons (axial-axial), while smaller coupling constants (e.g., ~2-5 Hz) are characteristic of gauche or equatorial-equatorial/axial-equatorial interactions. ipb.pt
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space correlations between protons that are spatially close, regardless of their connectivity. This technique is invaluable for assigning relative stereochemistry and confirming preferred conformations by identifying protons on the same face of the ring. ipb.pt
Computational models, alongside NMR studies, have been used to validate the 3D conformation of 2-methyloxan-4-ol, a related compound. vulcanchem.com
Insights from X-ray Crystallography on Tetrahydropyran (B127337) Derivatives
X-ray crystallography is considered the gold standard for unambiguously determining the molecular configuration and precise three-dimensional structure of crystalline compounds. While direct crystallographic data for this compound might be limited in publicly available databases, studies on related tetrahydropyran derivatives provide critical insights into their solid-state structures. mdpi.com
X-ray analysis can confirm the adoption of a chair conformation and reveal the axial or equatorial orientation of substituents, along with precise bond lengths, bond angles, and torsion angles. researchgate.net For example, X-ray analysis of a related 3-amino-3,4-dideoxypentose derivative confirmed a 4C₁ chair conformation with axial orientation of certain groups to minimize steric strain. Such studies are crucial for understanding the subtle structural features that influence a molecule's properties and interactions. nih.gov
Hydrogen Bonding Interactions and Their Influence on Molecular Structure
Hydrogen bonding interactions play a significant role in defining the molecular structure and conformational preferences of compounds containing hydrogen bond donors and acceptors. In this compound, the carbonyl oxygen at the 4-position can act as a hydrogen bond acceptor, and if hydroxyl or amine groups are present in derivatives, they can act as both donors and acceptors. evitachem.comcambridgemedchemconsulting.comlibretexts.org
Vibrational (IR) and Electronic (UV-Vis) Spectroscopic Analysis of Related Oxane Compounds
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopies are complementary techniques used to characterize organic compounds by probing their vibrational and electronic transitions, respectively. openaccessjournals.commrclab.comutdallas.edu
Infrared (IR) Spectroscopy: IR spectroscopy provides a "fingerprint" of the molecule, allowing for the identification of functional groups based on their characteristic vibrational modes. openaccessjournals.comutdallas.edu For this compound, key absorption bands would include:
Carbonyl Stretch (C=O): A strong absorption band typically observed in the range of 1700-1750 cm⁻¹ for ketones. The exact position can be influenced by ring strain and electronic effects.
C-O Stretch: Absorption bands related to the C-O-C ether linkage within the oxane ring would also be present, typically in the region of 1000-1200 cm⁻¹.
C-H Stretches: Bands for aliphatic C-H bonds would appear in the 2850-2970 cm⁻¹ range. Theoretical vibrational frequencies show excellent agreement with experimental IR absorbance spectra for oxane and related compounds, aiding in the assignment of experimental peaks and distinguishing between conformers. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, primarily related to electronic transitions within molecules. openaccessjournals.commrclab.com For this compound, which contains a saturated heterocyclic ring and a ketone functional group, the UV-Vis spectrum would primarily show:
n→π Transition:* A weak absorption band in the UV region (typically around 270-300 nm) due to the non-bonding electrons on the carbonyl oxygen transitioning to the π* antibonding orbital of the C=O group.
π→π Transition:* A stronger absorption band at lower wavelengths (typically below 200 nm) due to the π electrons of the carbonyl group transitioning to the π* antibonding orbital. UV-Vis is particularly useful for identifying the presence of conjugated systems or chromophores. openaccessjournals.commrclab.com While this compound itself does not have extensive conjugation, derivatives with additional unsaturated functionalities would exhibit more prominent UV-Vis absorptions.
Table 2: Characteristic Spectroscopic Data (Expected Ranges for this compound)
| Spectroscopy Type | Functional Group | Expected Wavelength/Frequency Range | Type of Transition |
| IR | C=O (Ketone) | 1700-1750 cm⁻¹ | Vibrational Stretch |
| IR | C-O-C (Ether) | 1000-1200 cm⁻¹ | Vibrational Stretch |
| UV-Vis | C=O (Ketone) | ~270-300 nm (weak) | n→π* Electronic |
| UV-Vis | C=O (Ketone) | <200 nm (strong) | π→π* Electronic |
Computational and Theoretical Studies on 2 Methyloxan 4 One and Analogues
Density Functional Theory (DFT) Calculations for Molecular Architecture
Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic structure of molecules. ajchem-a.comirjweb.commdpi.comtaylorfrancis.comd-nb.info DFT calculations are instrumental in optimizing molecular geometries, determining bond lengths, bond angles, and dihedral angles, thereby providing a detailed understanding of a compound's three-dimensional architecture. scielo.org.mx For 2-Methyloxan-4-one, DFT can be applied to predict its most stable conformation and the subtle interplay of steric and electronic effects that dictate its shape. While specific detailed DFT parameters for this compound were not extensively found in the provided search results, such calculations typically involve optimizing the molecule's geometry using various basis sets and functionals (e.g., B3LYP/6-31G* or 6-311++G(d,p)) to achieve minimum energy configurations. ajchem-a.comirjweb.commdpi.com
This compound possesses a chiral center at the C2 position, leading to two possible stereoisomers: (2R)-2-Methyloxan-4-one and (2S)-2-Methyloxan-4-one. DFT calculations are commonly employed to assess the relative energetic favorability of different stereoisomers by comparing their optimized energies. This approach helps in understanding the preferred conformation and stability of each isomer. nih.gov For instance, similar studies on other oxane derivatives have utilized DFT to support the energetic favorability of specific configurations. vulcanchem.com The energy differences between stereoisomers, even if small, can significantly influence their physical and chemical properties, as well as their interactions in biological systems.
DFT calculations provide crucial insights into the electronic structure of a molecule, which directly relates to its chemical reactivity. Parameters such as chemical potential (μ), chemical hardness (η), softness (S), and the electrophilicity index (ω) are derived from DFT calculations and serve as global reactivity descriptors. irjweb.commdpi.comd-nb.info
Chemical Potential (μ): Represents the escaping tendency of electrons from a molecule, indicating its propensity to donate or accept electrons.
Chemical Hardness (η): Measures a molecule's resistance to deformation or charge transfer. A high hardness indicates low reactivity, while low hardness suggests high reactivity. irjweb.comd-nb.info
Electrophilicity Index (ω): Quantifies the propensity of a molecule to accept electrons, indicating its electrophilic nature. irjweb.comnih.gov
These parameters are typically calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). While specific values for this compound were not detailed in the search results, the methodology is well-established for predicting reactivity. irjweb.commdpi.comnih.govchemrxiv.org
Frontier Molecular Orbital (FMO) theory, which focuses on the HOMO and LUMO, is fundamental to understanding chemical reactivity. ajchem-a.comirjweb.comscielo.org.mxnih.govresearchgate.netunica.itresearchgate.net
HOMO (Highest Occupied Molecular Orbital): Represents the electron-donating ability of a molecule. A higher HOMO energy indicates a greater tendency to donate electrons. ajchem-a.comirjweb.comnih.gov
LUMO (Lowest Unoccupied Molecular Orbital): Represents the electron-accepting ability of a molecule. A lower LUMO energy indicates a greater tendency to accept electrons. ajchem-a.comirjweb.comnih.gov
HOMO-LUMO Energy Gap (ΔE): The energy difference between HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity and lower kinetic stability, as it requires less energy for electron excitation. ajchem-a.comirjweb.comresearchgate.netresearchgate.net
DFT calculations allow for the visualization of these orbitals, showing the regions of electron density distribution, which helps in predicting sites for nucleophilic and electrophilic attacks. ajchem-a.comnih.govresearchgate.net
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques, such as molecular docking and molecular dynamics (MD) simulations, are indispensable tools in modern chemical and biological research. They enable the study of intermolecular interactions and dynamic behavior, which are crucial for understanding how molecules like this compound might interact with biological systems or other chemical entities. nih.govjapsonline.comnih.govnih.govaaai.org
Molecular docking is a computational method used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor), typically a protein or enzyme. nih.govjapsonline.comnih.gov The primary goal is to predict the binding mode and affinity between the ligand and target. japsonline.com Software like AutoDock Vina or Schrödinger Suite are commonly used for these studies. nih.govjapsonline.comnih.gov In the context of this compound, molecular docking could be employed to:
Identify potential biological targets: By docking this compound against a library of known protein structures, researchers can identify proteins with which it might interact.
Predict binding sites and interactions: Docking simulations visualize the specific amino acid residues in the target protein that interact with the ligand, often involving hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.govjapsonline.com
Estimate binding affinity: Docking algorithms provide a binding energy score, which can be used to rank potential ligands based on their predicted strength of interaction. nih.govjapsonline.com
While direct docking studies specifically for this compound were not found in the search results, similar oxane-containing compounds and derivatives have been subjected to molecular docking analyses to predict their interactions with various biological targets. nih.govhealthbiotechpharm.orgresearchgate.net
Molecular Dynamics (MD) simulations extend the insights from static docking studies by providing a time-dependent view of molecular systems. nih.gov MD simulations track the physical movements of atoms and molecules over time, allowing researchers to observe dynamic processes, conformational changes, and the stability of ligand-receptor complexes. nih.govyoutube.com Key applications of MD simulations relevant to this compound include:
Assessing binding stability: After an initial docking pose, MD simulations can reveal whether the predicted binding mode is stable over time in a dynamic environment, considering factors like solvent effects and protein flexibility.
Refining binding interactions: MD can provide a more accurate picture of the specific interactions (e.g., hydrogen bonds, salt bridges) that are maintained or formed during the simulation, offering a more robust understanding of the binding mechanism. nih.gov
Exploring conformational changes: Molecules and proteins are not rigid; MD simulations can capture the conformational changes that occur upon ligand binding, which can be crucial for understanding activation or inhibition mechanisms. nih.gov
MD simulations utilize force fields derived from quantum mechanical calculations and experimental data to model interatomic interactions. nih.gov While specific MD simulation data for this compound was not found, MD is a standard follow-up to docking studies for lead identification and optimization in drug discovery, applicable to small molecules and their interactions with biomacromolecules. nih.govnih.gov
Theoretical Studies on Compound Stability and Properties
Theoretical and computational chemistry methods play a crucial role in understanding the intrinsic properties, stability, and conformational preferences of chemical compounds like this compound. These studies provide insights into molecular geometry, electronic structure, and energetic landscapes that are often complementary to experimental observations.
For this compound (CID 10374434), basic computational chemistry data provides initial insights into its physical and chemical properties. These computed properties, such as Topological Polar Surface Area (TPSA), LogP, hydrogen bond acceptor and donor counts, and rotatable bond count, are derived from its molecular structure and offer predictions about its behavior in various environments chemscene.comnih.gov.
Computed Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₀O₂ | chemscene.comnih.gov |
| Molecular Weight | 114.14 g/mol | chemscene.comnih.gov |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | chemscene.comnih.gov |
| XLogP3 (predicted) | 0.7544 | chemscene.com |
| Hydrogen Bond Acceptor Count | 2 | chemscene.com |
| Hydrogen Bond Donor Count | 0 | chemscene.com |
The stability of cyclic compounds, including the oxane (tetrahydropyran) ring present in this compound, is significantly influenced by their conformational preferences. Six-membered rings typically adopt a chair conformation to minimize steric strain, and substituents on the ring can further influence the relative stability of different chair conformers (e.g., axial versus equatorial positions) pharmacy180.comfccc.edu.
Biological Activity and Mechanistic Understanding of 2 Methyloxan 4 One Derivatives
Insecticidal Effects and Cellular Disruption
Inhibition of Vital Enzymatic Pathways
Research into the inhibition of vital enzymatic pathways by 2-Methyloxan-4-one derivatives is an area of ongoing study. While some studies mention the potential for oxane derivatives to modulate enzyme activity, specific and detailed findings directly linking this compound derivatives to the inhibition of vital enzymatic pathways are limited within the provided search results. One general mention indicates that certain compounds containing a "hydroxy-4-methyloxan-2-one" moiety might exhibit inhibitory activity against enzymes, such as a yeast enzyme, though the specific vital enzymatic pathways are not detailed. umw.edu.pl
Interaction with Neurotransmitter Systems
Comprehensive data specifically detailing the interaction of this compound derivatives with neurotransmitter systems are not extensively reported in the available scientific literature. While general discussions exist regarding how various chemical derivatives can modulate neurotransmitter release and neuronal excitability through receptor interactions or influence signaling pathways, direct evidence for this compound derivatives in this context is not clearly established in the provided search results. nih.govru.nlmdpi.comfrontiersin.org
Anticancer Research and Molecular Mechanisms
Derivatives containing the methyloxan structure have shown promise in anticancer research, exhibiting cytotoxic effects and influencing critical molecular mechanisms in cancer cells. For instance, a complex derivative, (7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione (referred to as A01), has demonstrated significant efficacy against breast (MCF-7) and cervical (HeLa) cancer cell lines. researchgate.net Other derivatives incorporating a "methyloxan" part, such as those found in certain chromen-4-one structures (e.g., 4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one), have also been implicated in anticancer effects, including cell cycle arrest. ufc.broiccpress.commums.ac.ir
Apoptosis Induction and Cell Cycle Arrest
A key mechanism by which this compound derivatives exert their anticancer effects is through the induction of apoptosis and the arrest of the cell cycle. Compound A01, for example, has been shown to induce apoptosis in MCF-7 and HeLa cancer cell lines, with its cytotoxic effects being supported by lactate (B86563) dehydrogenase release and caspase-3 activity assays. researchgate.net Furthermore, derivatives containing the "methyloxan" motif have been associated with inducing cell cycle arrest, specifically at the G2/M phase, contributing to their anti-proliferative activity. ufc.brdrugbank.com
Enhancement of Pro-apoptotic Gene Expression (p53, PUMA, Caspase 3, 8, 9)
While the general mechanisms of apoptosis induction often involve the upregulation of pro-apoptotic genes, specific research directly linking this compound derivatives to the enhancement of gene expression for p53, PUMA, Caspase 3, Caspase 8, and Caspase 9 is not explicitly detailed in the provided search results. However, the induction of apoptosis by derivatives like A01 is associated with increased caspase-3 activity, suggesting an involvement in the apoptotic cascade. researchgate.net The p53 protein is a crucial tumor suppressor that can mediate apoptosis through the transcriptional activation of various pro-apoptotic target genes, including PUMA and caspases. nih.govwaocp.orgmdpi.com
Impedance of Anti-apoptotic Gene Expression (Bcl-2)
The modulation of anti-apoptotic proteins, particularly Bcl-2, is a significant strategy in anticancer therapy. Some derivatives containing the "methyloxan" structure have been linked to the impedance of anti-apoptotic gene expression. For instance, a "hydroxy-4-methyloxan-2-one" compound has been associated with decreased expression of anti-apoptotic proteins like Bcl-2 and Bcl-XL, which supports the induction of apoptosis. umw.edu.pl Additionally, derivatives containing the "4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2" moiety have been discussed in the context of influencing the Bcl-2/Bax ratio, a critical determinant of cell fate in apoptosis. oiccpress.com
Cell Cycle Arrest at Specific Phases (e.g., G2/M phase)
Cell cycle arrest is a fundamental mechanism to halt the proliferation of cancer cells. Derivatives incorporating the "methyloxan" structure have been observed to induce cell cycle arrest at specific phases, notably the G2/M phase. This arrest prevents cancer cells from proceeding through division, contributing to their growth inhibition. ufc.brdrugbank.com
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Elucidation of Structural Elements Influencing Biological Activity
The biological activity of a compound is intrinsically linked to the types and magnitudes of its interactions with active sites in biological systems mlsu.ac.in. Key structural features, including electronic distribution, stereochemical properties, and surface characteristics, play significant roles in mediating this activity mlsu.ac.in. For 2-Methyloxan-4-one, the presence of the oxane ring and the ketone group are central to its chemical identity and potential interactions.
While comprehensive SAR data for this compound itself is scarce, general observations regarding similar compounds containing the tetrahydropyran (B127337) ring system can be considered. For instance, the tetrahydropyran ring contributes to the reactivity and stability of compounds like kawain (4-hydroxy-4-methyl-tetrahydropyran-2-one), making it a valuable core structure in organic synthesis solubilityofthings.com. The ketone group in this compound is an electron-withdrawing group, while the methyl group can have an electron-donating effect, influencing the compound's reactivity in nucleophilic and other chemical reactions .
Preliminary research indicates that this compound has shown some biological activities, including the inhibition of cancer cell growth, induction of apoptosis, and reduction of inflammation in animal models chemicalbook.com. These observed effects suggest that specific structural elements within this compound are capable of interacting with biological targets to elicit these responses, though the precise structural determinants for these activities require further investigation chemicalbook.com.
Impact of Functional Group Modifications and Stereochemistry on Potency and Selectivity
Functional group modifications are a key strategy in drug discovery to enhance potency, improve selectivity, and optimize pharmacokinetic properties openaccessjournals.combiomedres.us. The addition of a single functional group can alter a molecule's electronic, solubility, and steric profile, all of which influence drug activity ashp.org. For example, the strategic placement of a methyl group can significantly increase potency and efficacy, often by enabling successful insertion into receptor binding sites to establish effective hydrophobic contacts nih.gov. Conversely, certain modifications, like cyclization, can lead to a loss in potency nih.gov.
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, has a crucial impact on drug action, affecting target binding, metabolism, and distribution nih.gov. Many natural compounds are chiral and are biosynthesized in an enantiomerically pure fashion, with stereochemistry often driving potency and pharmacokinetics nih.gov. The 2-methyl group in this compound introduces a chiral center at position 2, meaning the compound can exist as (R)-2-Methyloxan-4-one and (S)-2-Methyloxan-4-one. While direct studies comparing the biological activities of these specific stereoisomers of this compound are not detailed in the provided sources, the general principle suggests that different stereoisomers could exhibit distinct biological profiles. For instance, in related anthracyclines, stereochemical features have been found to be critical for biological activity, with diminished efficacy observed in stereoisomers vulcanchem.com. Molecular modeling studies on other compounds have also shed light on the structural and stereochemical requirements for efficient interaction with biological targets, sometimes revealing that stereoselective uptake can be responsible for enhanced biological activity nih.gov.
Computational Modeling for Activity Prediction
Computational models are indispensable tools in modern drug design, leveraging data from chemistry, biology, and pharmacology to simulate and predict interactions between drugs and biological targets conferencenrml.com. These models accelerate drug discovery by identifying new drug candidates, optimizing drug properties, and reducing the need for extensive experimental trial and error conferencenrml.com. QSAR models, in particular, predict biological activity based on chemical structure, analyzing the relationship between structural properties and biological effects to aid in designing molecules with desired pharmacological attributes conferencenrml.comnih.gov. While specific computational modeling studies for this compound are not detailed, the techniques described below are widely applicable to compounds of its structural class.
Comparative Molecular Field Analysis (CoMFA) is a widely recognized 3D-QSAR approach that correlates the biological activity of a set of compounds with their three-dimensional steric and electrostatic fields mdpi.comnih.gov. In CoMFA, molecules are aligned in a 3D grid, and steric and electrostatic interaction energies are calculated at each grid point using probe atoms mdpi.comnih.gov. These calculated fields are then correlated with the biological activity using Partial Least Squares (PLS) analysis nih.gov. The results are often visualized as contour maps, which highlight regions where specific field properties (e.g., bulky or electropositive substituents) are favorable or unfavorable for activity mdpi.com. CoMFA is directly applicable to examining any structure-dependent biological property, provided the compounds can be appropriately aligned and exhibit an activity range spanning several orders of magnitude mdpi.com.
Comparative Molecular Similarity Indices Analysis (CoMSIA) is an extension of CoMFA that offers a more comprehensive analysis by incorporating additional molecular fields beyond steric and electrostatic properties mdpi.comnih.gov. In addition to steric and electrostatic fields, CoMSIA models can include hydrogen bond donor, hydrogen bond acceptor, and hydrophobic fields mdpi.com. This allows for a more nuanced understanding of the interactions between a ligand and its biological target. Similar to CoMFA, CoMSIA employs PLS analysis to correlate these fields with biological activity, generating contour maps that provide insights into the structural requirements for potency and selectivity mdpi.comnih.gov. Both CoMFA and CoMSIA are valuable tools for understanding structure-activity relationships and guiding the design of new compounds with improved biological profiles mdpi.com.
Applications of 2 Methyloxan 4 One in Advanced Organic Synthesis
Intermediate in Natural Product Total Synthesis
The tetrahydropyranone motif, exemplified by 2-Methyloxan-4-one, is a recurring structural unit in numerous biologically active natural products. Its integration into total synthesis strategies highlights its importance in constructing intricate molecular architectures.
This compound, or its closely related tetrahydropyranone derivatives, plays a pivotal role in the total synthesis of complex natural products such as Diospongin B. Diospongin B (PubChem CID: 11964087) is a potent anti-osteoporotic diarylheptanoid. nih.gov Synthetic approaches to Diospongin B have successfully utilized 2H-dihydropyran-4-ones, which are readily converted into 2,6-trans- and 3,3,6-trisubstituted tetrahydropyran-4-ones, including the structural framework present in this compound. nih.gov Stereoselective hydrogenation of substituted dihydropyrones provides an efficient route to 2,6-cis-substituted tetrahydropyranone derivatives, which are key intermediates in the synthesis of diospongins A and B. nih.gov This demonstrates the utility of the tetrahydropyranone scaffold in achieving the desired stereochemistry and complexity required for natural product synthesis.
Macrolides represent a broad class of polyketide natural products characterized by large macrocyclic lactone rings, many of which exhibit significant antibiotic activity. nih.govwikipedia.orgresearchgate.net The biosynthesis of these compounds involves polyketide synthases (PKSs) that assemble various building blocks, often including methyl-branched units. nih.govnih.gov While macrolide synthesis is highly complex, involving the convergent assembly of simpler chemical building blocks, the tetrahydropyranone ring system, structurally related to this compound, is a common feature within the sugar moieties or aglycones of many macrolides. fishersci.ca For instance, Clarithromycin (PubChem CID: 84029), a prominent macrolide antibiotic, contains an oxane (tetrahydropyran) ring as part of its structure. wikipedia.orgfishersci.com The ability of compounds like this compound to serve as versatile starting materials or intermediates, capable of undergoing diverse transformations to form cyclic structures with defined stereochemistry, positions them as valuable precursors for constructing the intricate polyketide chains and cyclic scaffolds found in macrolides.
Building Block for Diverse Heterocyclic Compound Libraries
Heterocyclic compounds are indispensable in organic synthesis, particularly in medicinal chemistry, where many serve as privileged structures in drug discovery. mdpi.comchemicalbook.com Tetrahydropyranone derivatives, including this compound, are recognized as versatile building blocks for synthesizing more complex chemical structures. minakem.comresearchgate.net Their participation in a variety of cycloaddition and condensation reactions, as well as their utility in Wittig reactions, underscores their synthetic flexibility. minakem.com The presence of both a cyclic ether and a ketone allows for selective functionalization, enabling the creation of diverse heterocyclic compound libraries with potential for various research and pharmaceutical applications.
Synthesis of Carbohydrate Mimetics with Biological Relevance
Carbohydrate mimetics are synthetic compounds designed to mimic the structural and biological functions of natural carbohydrates, often by modifying or replacing the ring oxygen or functional groups. nih.govmdpi.com These mimetics are of significant interest for their potential as antiviral, antibacterial, and anticancer agents. nih.govencyclopedia.pub The tetrahydropyranone scaffold of this compound provides a suitable platform for the development of such mimetics. For example, pyranone derivatives are actively utilized in the preparation of carbohydrate mimetics. encyclopedia.pub The ability to introduce various substituents and control stereochemistry around the pyranone ring allows for the creation of compounds that can interact with biological targets in a manner similar to natural sugars, leading to the synthesis of novel carbohydrate analogues with biological relevance. google.com
Development of Lipophilic Derivatives for Specific Research Applications
The chemical structure of this compound offers opportunities for modifications that can alter its physicochemical properties, particularly its lipophilicity. By reducing the ketone group to a hydroxyl group (yielding 2-Methyloxan-4-ol), and subsequently performing etherification reactions on this hydroxyl, chemists can synthesize lipophilic derivatives. The ability to increase lipophilicity is crucial for specific research applications, especially in drug delivery, where enhanced membrane permeability and bioavailability are desired. fishersci.ca Such modifications can facilitate the transport of active compounds across biological barriers, improving their efficacy in various research contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
